molecular formula C12H13N3 B1429722 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline CAS No. 1216284-09-1

3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline

Cat. No.: B1429722
CAS No.: 1216284-09-1
M. Wt: 199.25 g/mol
InChI Key: CKYSIAQDFVGTOX-UHFFFAOYSA-N
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Description

3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the condensation of 5-methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-arylethanone under acidic conditions . Another approach involves the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize the corresponding 3-nitro derivatives, followed by reduction to obtain the desired aniline derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline group allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of sulfuric and nitric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit the activity of certain kinases by binding to their active sites, thereby modulating signal transduction pathways involved in cell proliferation and survival .

Properties

IUPAC Name

3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-10-4-1-3-9(7-10)11-8-14-12-5-2-6-15(11)12/h1,3-4,7-8H,2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYSIAQDFVGTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
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3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
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3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
Reactant of Route 6
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3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline

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